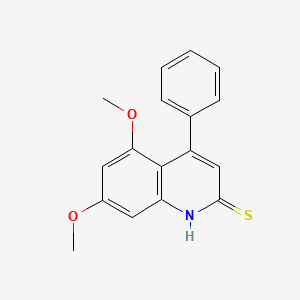
5,7-Dimethoxy-4-phenylquinoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethoxy-4-phenylquinoline-2-thiol: is a chemical compound with the molecular formula C17H15NO2S and a molecular weight of 297.37 g/mol . It is characterized by the presence of a quinoline ring substituted with methoxy groups at positions 5 and 7, a phenyl group at position 4, and a thiol group at position 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4-phenylquinoline-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This would include the use of industrial-grade reagents and equipment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-4-phenylquinoline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: The compound can be reduced to modify the quinoline ring or other substituents.
Substitution: The methoxy groups and the phenyl group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dimethoxy-4-phenylquinoline-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: It can be used to study the interactions of quinoline derivatives with biological targets, which may lead to the development of new therapeutic agents .
Industry: In industrial settings, this compound can be used in the development of materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-4-phenylquinoline-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or other biomolecules, potentially altering their function. The quinoline ring can interact with various receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
5,7-Dimethoxyquinoline-2-thiol: Lacks the phenyl group at position 4, which may affect its reactivity and biological activity.
4-Phenylquinoline-2-thiol: Lacks the methoxy groups at positions 5 and 7, which can influence its chemical properties and applications.
Uniqueness: 5,7-Dimethoxy-4-phenylquinoline-2-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both methoxy groups and a phenyl group enhances its versatility in various applications .
Properties
IUPAC Name |
5,7-dimethoxy-4-phenyl-1H-quinoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-12-8-14-17(15(9-12)20-2)13(10-16(21)18-14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEAOFPWKBUBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CC(=S)N2)C3=CC=CC=C3)C(=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














